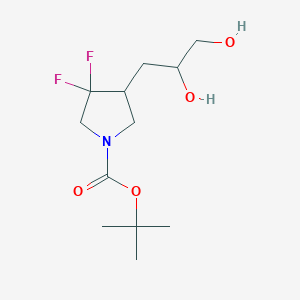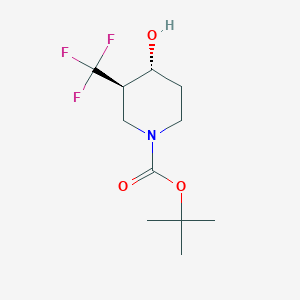![molecular formula C12H13F5N2O2 B8017811 tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate CAS No. 1580464-68-1](/img/structure/B8017811.png)
tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate
Descripción general
Descripción
tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate is a compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 2-position and a pentafluoroethyl group at the 5-position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, while the pentafluoroethyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Pentafluoroethyl Group: The pentafluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable pentafluoroethylating agent, such as pentafluoroethyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate can undergo various types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Substitution Reactions: The pentafluoroethyl group can participate in nucleophilic substitution reactions due to its electron-withdrawing nature.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Pentafluoroethyl iodide and a base such as potassium carbonate can be used for introducing the pentafluoroethyl group.
Major Products
Deprotection: The major product of Boc deprotection is the free amino compound.
Substitution: The major product of nucleophilic substitution is the substituted pyridine derivative.
Aplicaciones Científicas De Investigación
tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The pentafluoroethyl group can influence the compound’s binding affinity and specificity by altering its electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
2-(Boc-amino)-5-(trifluoromethyl)pyridine: Similar to tert-Butyl [5-(pentafluoroethyl)pyridin-2-yl]carbamate but with a trifluoromethyl group instead of a pentafluoroethyl group.
2-(Boc-amino)-5-(difluoromethyl)pyridine: Contains a difluoromethyl group at the 5-position.
Uniqueness
This compound is unique due to the presence of the pentafluoroethyl group, which provides distinct electronic properties compared to other fluorinated analogs. This can result in different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
tert-butyl N-[5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F5N2O2/c1-10(2,3)21-9(20)19-8-5-4-7(6-18-8)11(13,14)12(15,16)17/h4-6H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASNKMWFNLRBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F5N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401125679 | |
| Record name | Carbamic acid, N-[5-(1,1,2,2,2-pentafluoroethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1580464-68-1 | |
| Record name | Carbamic acid, N-[5-(1,1,2,2,2-pentafluoroethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1580464-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[5-(1,1,2,2,2-pentafluoroethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


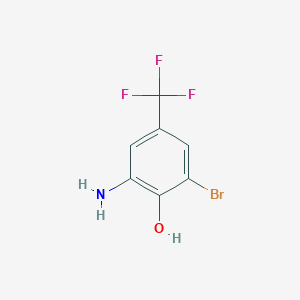

![2-Oxa-8-azadispiro[3.1.3.1]decane hemioxalate](/img/structure/B8017745.png)
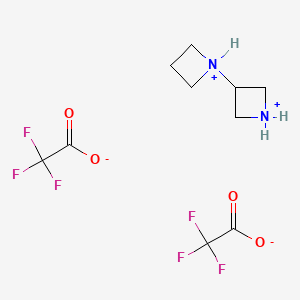
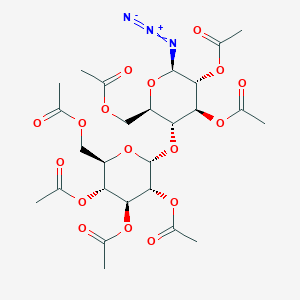

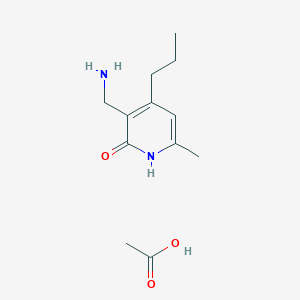
![7-bromo-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8017792.png)
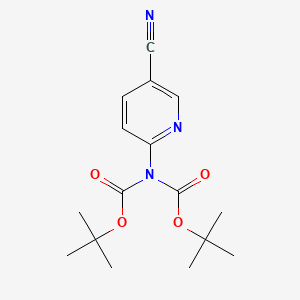
![7-Methyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B8017798.png)
![8-Benzyl-7-isopropyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B8017804.png)
